molecular formula C10H19NO5 B6145394 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid CAS No. 330793-26-5

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid

Cat. No.: B6145394
CAS No.: 330793-26-5
M. Wt: 233.3
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Description

3-{(tert-butoxy)carbonylamino}propanoic acid, also known as Boc-serinol, is a complex organic compound with the molecular formula C10H19NO5 and a molecular weight of 233.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Industrial Production Methods

In industrial settings, the production of Boc-serinol may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

3-{(tert-butoxy)carbonylamino}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like TFA and HF for deprotection, as well as oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, tert-butyl esters and ethers are commonly formed when tert-butylation reactions are performed .

Scientific Research Applications

3-{(tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.

    Biology: Studied for its potential role in biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group in peptide synthesis. The tert-butoxycarbonyl group provides stability against various nucleophiles and reducing agents, allowing for selective deprotection under acidic conditions . This property makes it a valuable tool in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: These compounds share the tert-butoxycarbonyl group and are used in similar applications in organic synthesis.

    tert-Butyl ethers: These compounds also contain the tert-butyl group and are used as protecting groups in various chemical reactions.

Uniqueness

What sets 3-{(tert-butoxy)carbonylamino}propanoic acid apart from other similar compounds is its specific structure, which includes both the tert-butoxycarbonyl group and the 2-hydroxyethylamino group. This unique combination of functional groups provides distinct reactivity and stability properties, making it particularly useful in peptide synthesis and other specialized applications.

Properties

CAS No.

330793-26-5

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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